REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:6]=1[C:7]#[N:8])([O-])=O>C(O)C>[NH2:2][C:5]1[CH:12]=[C:11]([NH2:13])[CH:10]=[CH:9][C:6]=1[C:7]#[N:8]
|
Name
|
stannous chloride dihydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C#N)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
while adding 9.66 g
|
Type
|
CUSTOM
|
Details
|
to evaporate most ot the ethanol
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
stirred while a solution of 70 g
|
Type
|
ADDITION
|
Details
|
of water was added slowly
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted four times with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the extract evaporated to dryness
|
Type
|
FILTRATION
|
Details
|
The residue was combined with the solids from the filtration
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with four 150 ml
|
Type
|
CUSTOM
|
Details
|
The benzene solution was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give 4.75 g
|
Type
|
CUSTOM
|
Details
|
of crude product, which was recrystallized from benzene
|
Type
|
CUSTOM
|
Details
|
to give 4.67 g
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=CC(=C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |